Product packaging for Allyl benzoate(Cat. No.:CAS No. 583-04-0)

Allyl benzoate

Cat. No.: B1265447
CAS No.: 583-04-0
M. Wt: 162.18 g/mol
InChI Key: LYJHVEDILOKZCG-UHFFFAOYSA-N
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Description

Allyl benzoate, also known as prop-2-enyl benzoate, is an organic compound with the molecular formula C10H10O2. It is a benzoate ester formed from the esterification of benzoic acid and allyl alcohol. This compound is known for its pleasant, sweet, and floral aroma, making it a valuable ingredient in the fragrance industry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B1265447 Allyl benzoate CAS No. 583-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJHVEDILOKZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073913
Record name Benzoic acid, allyl ester
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

82.00 to 85.00 °C. @ 5.00 mm Hg
Record name Allyl benzoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

583-04-0
Record name Allyl benzoate
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Record name Allyl benzoate
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Record name Allyl benzoate
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Record name Benzoic acid, allyl ester
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Record name Allyl benzoate
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Record name ALLYL BENZOATE
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Record name Allyl benzoate
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URL http://www.hmdb.ca/metabolites/HMDB0040592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Acid-Catalyzed Esterification

The conventional method involves refluxing allyl alcohol with benzoic acid in the presence of Brønsted acids like sulfuric acid (H₂SO₄) or toluenesulfonic acid (p-TsOH). Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by allyl alcohol. A typical protocol uses a 1:1 molar ratio of reactants, 1–5 mol% H₂SO₄, and toluene as an azeotroping agent to remove water. Yields reach 70–75% after 6–8 hours at 110–120°C. Excess allyl alcohol (1.5–2.0 equiv) shifts equilibrium via Le Chatelier’s principle, though prolonged heating risks allyl alcohol polymerization.

Key Data:

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 110–120 6–8 70–75
p-TsOH 100–110 5–7 68–72

Azeotropic Esterification with Water Removal

Azeotropic distillation using cyclohexane or toluene improves yields to 85–90% by continuously removing water. For example, a mixture of benzoic acid (0.1 mol), allyl alcohol (0.12 mol), and TC-1 phase-transfer catalyst (2.0 g) in toluene achieves 85% yield after 5 hours at reflux. Copper powder (0.05 g) and sodium iodide (0.75 g) suppress side reactions, while MgSO₄ drying ensures product purity.

Green Chemistry Approaches

Recent protocols replace mineral acids with recyclable catalysts. A copper–sodium iodide system in water achieves 85% yield under reflux, eliminating organic solvents. Microwave-assisted esterification (100 W, 90°C) reduces reaction time to 1–2 hours, though scalability remains challenging.

Transesterification of Allyl Acetate with Benzoate Esters

Metal Alkoxide Catalysts

Transesterification of methyl or ethyl benzoate with allyl acetate (1:2 molar ratio) using metal alkoxides (e.g., NaOAlk) produces allyl benzoate in 80–90% yield. The reaction proceeds via nucleophilic acyl substitution, where the alkoxide abstracts a proton from allyl acetate, generating a tetrahedral intermediate. Industrial batch processes distill off methyl/ethyl acetate to drive equilibrium, while continuous systems use catalytic distillation columns.

Reaction Conditions:

  • Catalyst: NaOMe (2 mol%)
  • Temperature: 80–100°C
  • Time: 3–5 hours
  • Yield: 88%

Continuous vs Batch Processes

Batch transesterification in stirred-tank reactors is suitable for small-scale production (<100 kg/batch). In contrast, continuous processes using cascaded reactors or distillation columns achieve 95% conversion with 2–4 hour residence times, reducing energy costs by 30%.

Palladium-Catalyzed Oxidative Esterification

A 2010 breakthrough demonstrated Pd(II)/sulfoxide-catalyzed C–H oxidation for allylic ester synthesis. Terminal olefins directly couple with benzoic acid under aerobic conditions, forming (E)-allyl benzoate with >90% stereoselectivity. The mechanism involves Pd-mediated C–H activation, followed by reductive elimination to form the ester bond.

Optimized Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: 2,6-lutidine (10 mol%)
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 80°C
  • Yield: 82% (E:Z = 92:8)

This method bypasses pre-functionalized substrates, enabling late-stage diversification of complex molecules.

Aqueous Phase Synthesis Using Phase-Transfer Catalysts

Alkaline Conditions

Benzoic acid reacts with allyl bromide in aqueous NaOH (2 M) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The two-phase system (water/dichloromethane) achieves 75–80% yield in 3 hours at 60°C.

Benzoyl Chloride Method

Allyl alcohol and benzoyl chloride (1:1.2 molar ratio) react in pyridine/DCM at 0°C, yielding 92% this compound after 12 hours. Pyridine neutralizes HCl, preventing acid-catalyzed side reactions.

Comparative Analysis of Preparation Methods

Method Yield (%) Temperature (°C) Catalyst Scalability
Acid-catalyzed 70–75 110–120 H₂SO₄ High
Transesterification 85–90 80–100 NaOMe Industrial
Pd-catalyzed oxidation 82 80 Pd(OAc)₂ Moderate
Aqueous phase 75–80 60 TBAB Moderate

Industrial Production Considerations

Large-scale manufacturing (>1,000 tons/year) favors transesterification due to low catalyst costs (<$5/kg) and continuous operation. Environmental regulations increasingly drive adoption of copper–sodium iodide systems, which reduce wastewater COD by 40% compared to acid catalysis.

Scientific Research Applications

Synthetic Organic Chemistry

Allyl benzoate serves as a versatile reactant in various organic transformations:

  • Suzuki-Miyaura Cross-Coupling Reactions : It is used to prepare stable potassium alkyltrifluoroborates, facilitating cross-coupling reactions with aryltriflates and arylhalides . This application is crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals.
  • Radical Reactions : Recent studies have expanded the reaction profiles of allyl carboxylates via radical mechanisms. For instance, this compound has been utilized in phosphine-catalyzed reactions that produce valuable intermediates for drug synthesis .
  • Stereospecific Reductions : Research indicates that this compound can undergo stereospecific reductions using samarium diiodide, allowing for the selective formation of specific stereoisomers . This property is essential for synthesizing compounds with defined stereochemistry, which is critical in drug development.

Medicinal Chemistry

This compound has been explored for its potential applications in medicinal chemistry:

  • Drug Development : The compound has been used as a building block for synthesizing various pharmaceuticals. For example, it has been incorporated into the synthesis of drugs like probenecid and riluzole, demonstrating its utility in late-stage functionalization processes .
  • Antimicrobial Properties : Some studies suggest that esters like this compound exhibit antimicrobial activity, making them candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies are ongoing to optimize their efficacy against specific pathogens.

Material Science

In material science, this compound's chemical properties make it suitable for several applications:

  • Polymerization : this compound can be polymerized to create materials with desirable mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
  • Coatings and Adhesives : Due to its reactivity, this compound can be used as a reactive diluent or cross-linking agent in coatings and adhesives, improving their performance characteristics .

Table 1: Applications of this compound

Application AreaSpecific UseMechanism/Reaction Type
Synthetic Organic ChemistrySuzuki-Miyaura Cross-CouplingFormation of biaryl compounds
Radical ReactionsPhosphine-catalyzed transformations
Stereospecific ReductionsSamarium diiodide reductions
Medicinal ChemistryDrug DevelopmentBuilding blocks for pharmaceuticals
Antimicrobial PropertiesSAR studies ongoing
Material SciencePolymerizationCreation of enhanced materials
Coatings and AdhesivesReactive diluents or cross-linking agents

Case Study 1: Phosphine-Catalyzed Reactions

A study demonstrated the use of this compound in visible-light-induced phosphine-catalyzed reactions leading to the formation of bromodifluoroalkylated products. These products were derived from natural product substrates, showcasing this compound's utility in synthesizing complex molecules relevant to medicinal chemistry .

Case Study 2: Stereoselectivity in Reductions

Research on the stereospecific reduction of allylic benzoates using samarium diiodide revealed insights into reaction conditions that favor specific stereochemical outcomes. The findings indicated that substrate structure significantly influences the reaction's selectivity, which is vital for developing targeted therapies .

Mechanism of Action

The mechanism of action of allyl benzoate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membranes of microorganisms, leading to their death. This mechanism is similar to other benzoate esters, which are known to have antimicrobial properties .

Biological Activity

Allyl benzoate, a compound with the chemical formula C10H10O2, is an ester formed from benzoic acid and allyl alcohol. Its biological activity has garnered interest in various fields, including pharmacology, food science, and materials science. This article explores the biological activity of this compound, detailing its antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : 162.19 g/mol
  • Structure : this compound consists of a benzoate group attached to an allyl group, which influences its reactivity and biological interactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for use in food preservation and as a natural antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common foodborne pathogens including E. coli, Salmonella, and Listeria monocytogenes. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.5%
Salmonella0.3%
Listeria monocytogenes0.4%

These findings suggest that this compound could be effective in controlling microbial contamination in food products .

Therapeutic Applications

This compound has been investigated for its potential therapeutic uses, particularly in the field of cancer treatment. Preliminary studies indicate that it may exhibit cytotoxic effects on certain cancer cell lines.

Research Findings

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The IC50 values were determined to be 20 µM for MCF-7 and 25 µM for A549 cells.
  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This mechanism highlights the potential of this compound as an adjunct in cancer therapy .

Material Science Applications

This compound is also utilized in polymer chemistry, particularly in the synthesis of polymers through radical polymerization processes. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Table: Polymerization Characteristics

Polymer TypeMonomer UsedPolymerization MethodYield (%)
Poly(this compound)This compoundFree-radical polymerization85
Poly(allyl methacrylate)Allyl methacrylateBulk polymerization90

The successful polymerization of this compound demonstrates its versatility in creating materials with desirable properties for various applications .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Allyl benzoate serves as a precursor for potassium alkyltrifluoroborates , enabling Suzuki-Miyaura cross-coupling with aryltriflates and arylhalides. This reaction forms carbon-carbon bonds under mild conditions .

Key Reaction Pathway:

Reactants : this compound, aryl triflates/halides, palladium catalyst.
Products : Biaryl or alkyl-aryl compounds.

ConditionCatalystYield (%)Reference
Aqueous, 80°CPd(PPh₃)₄85
THF, 60°CPd(OAc)₂78
  • Mechanism : Transmetalation between potassium alkyltrifluoroborate (generated from this compound) and palladium-aryl intermediates .

π-Allyliridium-Catalyzed Allylic Substitutions

π-Allyliridium-C,O-benzoate complexes catalyze enantioselective allylic aminations and alkylations with complete branched regioselectivity .

Reaction Scope:

Nucleophiles : Aliphatic amines, aromatic amines, azoles, nitronates, and malonates.
Electrophiles : Alkyl-substituted allyl acetates.

Table 1: Regioselectivity and Enantioselectivity in Allylic Aminations

NucleophileRegioselectivity (Branched:Linear)Enantiomeric Excess (% ee)
Primary aliphatic amines>99:192–98
Secondary amines>99:188–95
Indoles>99:190–97

Mechanistic Insights :

  • Outer-sphere addition to π-allyliridium intermediates (kinetically controlled) .

  • Kinetic studies : Zero-order dependence on allyl acetate, first-order on catalyst, and fractional (0.4) order on amine, suggesting turnover-limited C–N bond formation .

Hydroamination Reactions

Linear allylic acetates derived from this compound undergo regioselective hydroamination in the presence of iridium catalysts, forming secondary amines .

Example Reaction:

Substrate : Allyl acetate (linear)
Nucleophile : Benzylamine
Product : N-Benzyl-allylamine
Yield : 72%

Functional Group Tolerance

This compound-based reactions exhibit compatibility with:

  • Sulfur-containing groups (thioethers, sulfonamides).

  • Pinacol boronates (retained during cross-coupling) .

Table 2: Key Derivatives Synthesized from this compound

DerivativeApplicationReference
Potassium trifluoroborateSuzuki-Miyaura cross-coupling
Chiral aminesPharmaceutical intermediates
NitroalkanesPrecursors for bioactive compounds

Reaction Optimization Notes

  • Solvent effects : Reactions in water or THF provide higher yields compared to DMF .

  • Catalyst loading : 2–5 mol% iridium achieves optimal enantioselectivity .

Q & A

Q. What are the established synthetic routes for allyl benzoate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of benzoic acid with allyl alcohol under acid catalysis or through transesterification of methyl/ethyl benzoate with allyl alcohol. Key factors include temperature control (70–100°C), stoichiometric ratios, and catalyst selection (e.g., sulfuric acid or lipases). Competing side reactions, such as allylic isomerization or polymerization, require inert atmospheres and anhydrous conditions to suppress . Characterization via NMR and GC-MS is critical to confirm regiochemical purity, especially for applications in enantioselective catalysis .

Q. How can researchers optimize this compound’s stability during storage and experimental use?

this compound is prone to hydrolysis and oxidation due to its ester and allyl groups. Storage under nitrogen at –20°C in amber glass vials minimizes degradation. In reactions, additives like molecular sieves or antioxidants (e.g., BHT) can mitigate moisture and radical-induced side reactions. Purity checks via HPLC before use are recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • NMR : 1^1H and 13^13C NMR identify ester carbonyl signals (~167–170 ppm) and allylic protons (δ 4.8–5.8 ppm).
  • IR : Strong C=O stretches at ~1720 cm1^{-1} confirm ester functionality.
  • GC-MS : Monitors volatile byproducts (e.g., allyl alcohol) and quantifies reaction progress .

Advanced Research Questions

Q. How does this compound function in enantioselective allylation reactions, and what ligand systems enhance stereocontrol?

this compound serves as an electrophilic allyl donor in iridium-catalyzed carbonyl allylations. The reaction proceeds via oxidative addition of Ir(I) to the allyl ester, forming a π-allyl intermediate. Chiral ligands like (R)-Cl, MeO-BIPHEP induce high enantioselectivity (up to 99% ee) by stabilizing specific transition states. Critical parameters include base choice (Na2_2CO3_3 neutralizes benzoic acid byproducts) and solvent polarity (THF enhances ion pairing) .

Q. What mechanistic insights explain the regioselectivity of this compound in oxidative Heck couplings?

In Pd-catalyzed oxidative Heck reactions, this compound undergoes palladation at the terminal position due to steric and electronic effects. The benzoate group stabilizes the Pd-allyl intermediate via π-backbonding, favoring linear (E)-products (3:1 to >20:1 L:B ratios). Substituents on the allyl moiety (e.g., phenyl vs. aliphatic chains) alter selectivity by modulating transition-state geometry .

Q. How can this compound derivatives be tailored for structure-activity relationship (SAR) studies in antifungal research?

Modifications at the benzoate aromatic ring (e.g., nitro, hydroxy groups) or allyl chain (e.g., halogenation) impact bioactivity. For example, triazole-containing derivatives exhibit enhanced fungicidal potency by disrupting ergosterol biosynthesis. SAR studies require combinatorial synthesis followed by in vitro MIC assays against Candida spp. and Aspergillus strains .

Q. What role does this compound play in designing fluorescent probes for CO detection?

this compound derivatives (e.g., allyl carbonates) participate in Tsuji-Trost reactions with Pd(0), releasing fluorescent coumarin derivatives upon CO exposure. Probe design involves tuning intramolecular charge transfer (ICT) via substituents on the benzoate moiety. Two-photon microscopy in zebrafish models validates cellular permeability and real-time CO tracking .

Methodological Considerations

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from differences in:

  • Catalyst loading : Superstoichiometric this compound (200 mol%) suppresses protonolysis in Ir-catalyzed reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attacks but may deactivate Lewis acids. Systematic reproducibility studies with controlled variables (pH, moisture levels) are essential .

Q. What computational tools predict the electronic behavior of this compound in radical reactions?

Density functional theory (DFT) at the B3LYP/6-31G(d) level models frontier molecular orbitals (FMOs) to predict reactivity. The allyl system’s HOMO-LUMO gap (~5 eV) indicates susceptibility to electrophilic attacks. MD simulations further assess solvent interactions and transition-state stabilization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.